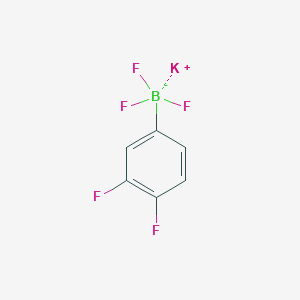

Potassium (3,4-difluorophenyl)trifluoroborate

Descripción

Propiedades

IUPAC Name |

potassium;(3,4-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVLBYHLJEFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682505 | |

| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033592-49-2 | |

| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3,4-difluorophenyl)trifluoroborate typically involves the reaction of 3,4-difluorophenylboronic acid with potassium trifluoroborate salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Potassium (3,4-difluorophenyl)trifluoroborate is known to undergo various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluorophenyl derivatives.

Reduction: Reduction reactions can lead to the formation of different organoboron compounds.

Substitution: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include difluorophenyl derivatives, organoboron compounds, and substituted trifluoroborates.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Potassium (3,4-difluorophenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or alkenyl halides and organotrifluoroborates.

- Advantages :

Case Study: Cross-Coupling with Aryl Halides

A study demonstrated the successful cross-coupling of this compound with various aryl bromides using palladium catalysis. The reaction conditions were optimized to yield high conversions and selectivity for the desired products .

| Aryl Halide | Catalyst | Yield (%) |

|---|---|---|

| Bromobenzene | Pd(PPh) | 85 |

| 4-Bromoanisole | Pd(OAc) | 90 |

| 2-Bromonaphthalene | Pd(dppf) | 78 |

Synthesis of Biologically Active Compounds

The compound has been employed in the synthesis of various biologically active molecules. For instance, it has been used to generate substituted purines through cross-coupling with halopurines, which are important in medicinal chemistry due to their role in nucleic acid metabolism .

Case Study: Synthesis of Substituted Purines

In a notable experiment, this compound was reacted with 6-chloropurine under microwave conditions using palladium acetate as a catalyst. The resulting products exhibited significant biological activity.

| Reactant | Product | Yield (%) |

|---|---|---|

| 6-Chloropurine | Substituted Purine | 88 |

Transition-Metal-Free Borylation Reactions

Recent research has explored transition-metal-free borylation reactions utilizing this compound. This approach allows for the direct conversion of aryl bromides to arylboronic acids without the need for metal catalysts .

Case Study: Borylation of Aryl Bromides

A simple procedure was developed where aryl bromides were treated with this compound under mild conditions:

| Aryl Bromide | Reaction Conditions | Yield (%) |

|---|---|---|

| Bromotoluene | Mild Temperature | 92 |

| Bromofluorobenzene | Room Temperature | 85 |

Mecanismo De Acción

The mechanism by which Potassium (3,4-difluorophenyl)trifluoroborate exerts its effects involves its participation in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved include the activation of boronic acids and the subsequent formation of organoboron intermediates.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key parameters of Potassium (3,4-difluorophenyl)trifluoroborate with structurally related trifluoroborate salts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 1033592-49-2 | C₆H₃BF₅K | 219.99 | Not reported | Under inert gas (N₂/Ar), 2–8°C |

| Potassium (3,5-difluorophenyl)trifluoroborate | 267006-26-8 | C₆H₃BF₅K | 219.99 | 273–278 | Under inert gas, 2–8°C |

| Potassium (2,3-difluorobenzyl)trifluoroborate | 54-PC502210 | C₇H₅BF₅K | 234.02 | Not reported | Not specified |

| Potassium (3-chlorophenyl)trifluoroborate | 411206-75-2 | C₆H₄BClF₃K | 222.45 | Not reported | Not specified |

Key Observations :

- Isomeric Effects : The 3,4-difluorophenyl isomer differs from the 3,5-difluorophenyl analog in fluorine substitution patterns. The 3,5-isomer exhibits a higher melting point (273–278°C), likely due to enhanced crystal lattice stability from symmetric fluorine placement .

- Benzyl vs. Phenyl Derivatives : Potassium (2,3-difluorobenzyl)trifluoroborate (MW: 234.02 g/mol) has a benzyl group instead of a phenyl ring, which may alter steric and electronic properties in cross-coupling reactions .

- Halogen Substitution : Replacing fluorine with chlorine (e.g., 3-chlorophenyl derivative) increases molecular weight (222.45 g/mol) and may reduce reactivity due to chlorine’s lower electronegativity .

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are prized for their stability and compatibility with diverse reaction conditions. Comparative studies highlight:

- Suzuki-Miyaura Reactions: this compound reacts efficiently with aryl halides under palladium catalysis, yielding biaryl compounds. Its electron-withdrawing fluorine substituents accelerate oxidative addition steps compared to non-fluorinated analogs .

- Radiofluorination : Aryltrifluoroborates with electron-deficient rings, such as the 3,4-difluoro variant, show improved yields in Cu-mediated radiofluorination with K¹⁸F, a critical process in PET tracer synthesis .

- Activation Requirements : Fluorophenyl trifluoroborates generally require milder activation (e.g., BF₃·OEt₂ or TMSCl) compared to chlorinated derivatives, which may need harsher conditions due to reduced electrophilicity .

Actividad Biológica

Potassium (3,4-difluorophenyl)trifluoroborate is a specialized compound used primarily in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not extensively documented in clinical studies, can be inferred from its chemical properties and applications in synthesizing biologically active compounds. This article explores the biological activity of this compound through various studies and applications.

This compound is characterized by its trifluoroborate group, which enhances its reactivity compared to traditional boronic acids. This compound is often employed as a nucleophile in palladium-catalyzed cross-coupling reactions. The stability of trifluoroborates allows for their use in various synthetic pathways without significant degradation.

Table 1: Comparison of Trifluoroborates with Boronic Acids

| Property | Boronic Acids | Trifluoroborates |

|---|---|---|

| Stability | Less stable | More stable |

| Reactivity | Moderate | High |

| Solubility | Variable | Generally more soluble |

| Applications | Limited | Broad applications in synthesis |

Case Study 1: Synthesis of G-Secretase Inhibitors

A study demonstrated the use of potassium trifluoroborates in synthesizing g-secretase inhibitors, which are crucial for Alzheimer's disease treatment. The compound facilitated the formation of complex structures necessary for biological activity through efficient cross-coupling reactions .

Case Study 2: Antagonists of Human Receptors

Research has shown that this compound can be utilized to create antagonists for the human vanilloid receptor and adenosine A1 receptor. These compounds exhibit significant potential for pain management and cardiovascular therapies .

Research Findings

Recent investigations have focused on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of difluoroalkyl-substituted compounds. Data suggests that such modifications can lead to improved permeability and bioavailability while maintaining or enhancing therapeutic efficacy .

Table 2: ADME Properties of Difluoroalkyl Compounds

| Compound Type | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| Non-fluoroalkyl | Moderate | Variable | Hepatic | Renal |

| Difluoroalkyl | High | Increased | Altered | Renal |

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Potassium (3,4-difluorophenyl)trifluoroborate?

Potassium trifluoroborates are typically synthesized via halogen-metal exchange or direct boronation of aryl halides followed by fluorination with KHF₂. Characterization relies on multinuclear NMR (¹⁹F and ¹¹B) to confirm the trifluoroborate structure and assess purity. For example, ¹¹B NMR shows a quartet (J ≈ 30 Hz) near δ -3 ppm due to BF₃⁻, while ¹⁹F NMR distinguishes aryl fluorine substituents . Elemental analysis and X-ray crystallography (where possible) validate stoichiometry and ionic structure .

Basic: How should this compound be stored to ensure stability?

Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis and protodeboronation. Moisture-sensitive handling is critical, as aqueous conditions can hydrolyze the trifluoroborate to boronic acid, which is prone to side reactions. Avoid prolonged exposure to air or basic conditions, which accelerate decomposition .

Basic: What is the role of this compound in Suzuki-Miyaura (SM) coupling?

It acts as a stable precursor to aryl boronic acids, releasing the active species (boronic acid and fluoride) in situ during coupling. The fluoride ion enhances transmetalation by activating the palladium catalyst, while the trifluoroborate’s stability minimizes premature side reactions .

Advanced: How do endogenous boronic acid and fluoride ions influence SM coupling efficiency?

In SM coupling, trifluoroborate hydrolysis generates aryl boronic acid and KF. Fluoride activates the Pd catalyst by forming [Pd–F] intermediates, accelerating oxidative addition. Simultaneously, boronic acid participates in transmetalation. However, excess fluoride can inhibit the reaction by forming unreactive [Pd–(F)₂] species. Base optimization (e.g., K₂CO₃ vs. Cs₂CO₃) balances hydrolysis and catalytic activity .

Advanced: How do solvent and base selection impact reaction outcomes in trifluoroborate-mediated couplings?

- Aqueous THF (10:1 THF/H₂O): Achieves >95% yield due to controlled hydrolysis and fluoride release.

- Toluene/H₂O (3:1): Yields drop to 55% due to incomplete hydrolysis and side product formation (e.g., protodeboronation).

- Base: Weak bases (K₂CO₃) slow hydrolysis, reducing boronic acid availability. Strong bases (KOH) accelerate hydrolysis but risk catalyst poisoning .

Advanced: What strategies enable coupling of this compound with challenging substrates like aryl chlorides?

Aryl chlorides require electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (80–100°C). Microwave-assisted synthesis or ionic liquid solvents can enhance reactivity. Pre-activation of the trifluoroborate with CsF or Ag₂O may also improve transmetalation .

Advanced: How is this reagent applied in visible-light-mediated radical reactions?

Under photoredox conditions (e.g., Ru(bpy)₃²⁺), the trifluoroborate reacts with electrophilic radicals (e.g., alkyl or aryl radicals) to form C–C bonds. The trifluoroborate’s stability allows selective radical addition without competing protodeboronation. Applications include late-stage functionalization of complex molecules .

Advanced: How does this compound compare to boronic acids in functional group tolerance?

Trifluoroborates tolerate strong bases, oxidizing agents, and acidic conditions that degrade boronic acids. For example, they resist Chan-Lam oxidation conditions (Cu(OAc)₂, pyridine), enabling orthogonal functionalization of remote groups (e.g., -OH, -CO₂H) without boron loss .

Advanced: What methods mitigate protodeboronation side reactions in trifluoroborate-based syntheses?

- Low-temperature hydrolysis: Limits boronic acid accumulation.

- Fast transmetalation: Use PdCl₂(dppf) or XPhos ligands to accelerate coupling.

- Base moderation: Avoid excess strong bases (e.g., >3 eq. KOH) to slow protodeboronation .

Advanced: What computational insights explain the reactivity of this compound?

DFT studies reveal that the trifluoroborate’s ionic nature (I⁺···BF₃⁻ interaction) stabilizes transition states in transmetalation. QTAIM analysis confirms noncovalent interactions between Pd and BF₃⁻, reducing energy barriers compared to boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.